2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazinehydrochloride
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Overview
Description
2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazinehydrochloride is a chemical compound known for its unique structure and properties. It contains a piperidine ring, a trifluoromethyl group, and a pyrazine ring, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazinehydrochloride typically involves the reaction of piperidine derivatives with trifluoromethylpyrazine under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazinehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazine compounds.
Scientific Research Applications
2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazinehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazinehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(trifluoromethyl)-N-((S)-phenyl((S)-piperidin-2-yl)methyl)benzamide hydrochloride
- 2-(piperidin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Uniqueness
2-(Piperidin-2-yl)-5-(trifluoromethyl)pyrazinehydrochloride is unique due to its specific combination of a piperidine ring, trifluoromethyl group, and pyrazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H13ClF3N3 |
---|---|
Molecular Weight |
267.68 g/mol |
IUPAC Name |
2-piperidin-2-yl-5-(trifluoromethyl)pyrazine;hydrochloride |
InChI |
InChI=1S/C10H12F3N3.ClH/c11-10(12,13)9-6-15-8(5-16-9)7-3-1-2-4-14-7;/h5-7,14H,1-4H2;1H |
InChI Key |
MXLOIBFAUOKIHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CN=C(C=N2)C(F)(F)F.Cl |
Origin of Product |
United States |
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